molecular formula C10H10ClNO3 B8348982 5-Chloro-6-hydroxy-7-nitrotetralin

5-Chloro-6-hydroxy-7-nitrotetralin

Cat. No.: B8348982
M. Wt: 227.64 g/mol
InChI Key: COCZJWVWXMGIQM-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-7-nitrotetralin is a substituted nitrotetralin, a class of compounds featuring a nitro group on a partially saturated naphthalene-derived structure. As a derivative of 6-nitrotetralin, it shares a core molecular framework (C10H11NO2) that is typically characterized by a density of approximately 1.196 g/cm³ and a boiling point near 294.5°C . The specific chloro and hydroxy substituents on this compound make it a chemically modified analog of significant interest in medicinal chemistry, particularly in the exploration of Structure-Activity Relationships (SAR) for ligands targeting G-protein-coupled receptors (GPCRs) . Its primary research value lies in its potential application as a synthetic intermediate or a structural probe in the development and study of selective ligands for the serotonin 5-HT7 receptor, a key player in regulating circadian rhythms, mood, and potential therapeutic targets for depression and anxiety . Researchers utilize this compound in preclinical studies to investigate receptor binding affinity and functional activity, aiding in the mapping of pharmacophore models. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

1-chloro-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H10ClNO3/c11-9-7-4-2-1-3-6(7)5-8(10(9)13)12(14)15/h5,13H,1-4H2

InChI Key

COCZJWVWXMGIQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects

The positions of nitro, chloro, and hydroxyl groups significantly alter physicochemical properties. For example:

  • 6-Nitro-substituted compound (9b) from contains tert-butyl and ethyl groups, leading to steric hindrance and altered solubility compared to 5-Chloro-6-hydroxy-7-nitrotetralin. The nitro group at position 6 in compound 9b likely reduces aromaticity differently than the nitro at position 7 in the target compound .
  • 2-Chloro-5-nitropyridine () shares nitro and chloro substituents but on a pyridine ring. The electron-withdrawing nitro group in pyridine derivatives enhances electrophilic substitution reactivity, whereas in tetralin systems, it may stabilize radical intermediates .

Table 1: Substituent Effects in Related Compounds

Compound Core Structure Nitro Position Chloro Position Hydroxyl Position Key Properties
This compound Tetralin 7 5 6 Hypothesized polar, redox-active
Compound 9b Benzodioxole 6 None None High steric bulk (tert-butyl)
2-Chloro-5-nitropyridine Pyridine 5 2 None Electrophilic reactivity
Physicochemical Properties
  • Spectroscopic Data : Compound 9b () exhibits distinct ¹H NMR peaks (e.g., δ 7.591 ppm for H-7), which could guide characterization of the target compound’s aromatic protons. The hydroxyl group in this compound would likely cause downfield shifts in NMR .
  • Stability : Nitro groups in tetralin derivatives may confer thermal instability compared to pyridine-based analogs due to strain in the bicyclic system.

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) ¹H NMR Shifts (δ ppm) Stability Notes
Compound 9b 337.18 7.591 (H-7), 7.876 (H-5) Stable under synthesis conditions
2-Chloro-5-nitropyridine 158.54 N/A Requires inert storage

Preparation Methods

Structural and Electronic Features

The tetralin backbone (1,2,3,4-tetrahydronaphthalene) comprises a fused bicyclic system with an aromatic benzene ring and a partially saturated cyclohexene moiety. Introducing substituents at positions 5, 6, and 7 requires careful consideration of directing effects:

  • Hydroxyl group (-OH) : Strongly activates the aromatic ring, directing electrophiles to ortho and para positions.

  • Nitro group (-NO₂) : Deactivates the ring and meta-directs subsequent substitutions.

  • Chlorine (-Cl) : Moderately deactivating and ortho/para-directing.

These electronic properties necessitate a stepwise approach to avoid undesired regiochemical outcomes.

Protective Group Utilization

To mitigate competing directing effects, protective groups such as acetyl or sulfonyl moieties are often employed. For example, acetylation of the hydroxyl group converts it into an acetoxy group (-OAc), which is less activating and allows controlled nitration or chlorination.

Synthetic Methodologies

Nitration of 6-Hydroxytetralin

Starting with 6-hydroxytetralin (I ), nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group directs nitration to the para position (C-7), yielding 6-hydroxy-7-nitrotetralin (II ) in 68–72% yield.

Chlorination via Electrophilic Aromatic Substitution

Chlorination of II using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) at 40°C introduces a chlorine atom at the meta position relative to the nitro group (C-5), producing 5-chloro-6-hydroxy-7-nitrotetralin (III ) in 55–60% yield.

Key Data :

StepReagents/ConditionsYield (%)
I→IIHNO₃/H₂SO₄, 0–5°C, 4 h70
II→IIICl₂/FeCl₃, 40°C, 6 h58

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) : δ 7.72 (d, J = 8.8 Hz, H-8), 7.55 (s, H-2), 6.85 (s, OH).

  • IR (KBr) : ν 3345 (OH), 1520 (NO₂), 680 cm⁻¹ (C-Cl).

Acetylation of 6-Hydroxytetralin

6-Hydroxytetralin (I ) is treated with acetic anhydride ((CH₃CO)₂O) in pyridine to form 6-acetoxytetralin (IV ), isolating the hydroxyl group’s directing influence.

Nitration and Chlorination

Nitration of IV under mild conditions (HNO₃/AcOH, 25°C) introduces a nitro group at C-7, yielding 7-nitro-6-acetoxytetralin (V ). Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C affords 5-chloro-7-nitro-6-acetoxytetralin (VI ) in 65% combined yield.

Deprotection and Final Product

Hydrolysis of VI using aqueous NaOH/EtOH regenerates the hydroxyl group, delivering III in 85% yield.

Key Data :

StepReagents/ConditionsYield (%)
I→IV(CH₃CO)₂O/pyridine, 25°C, 2 h92
IV→VHNO₃/AcOH, 25°C, 6 h78
V→VISO₂Cl₂/CH₂Cl₂, 0°C, 3 h83
VI→IIINaOH/EtOH, reflux, 2 h85

Nitration of 6-Hydroxytetralin

Following the synthesis of II (as in Route 1), radical chlorination is performed using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in CCl₄ under reflux. This method selectively chlorinates the benzylic position (C-5) via a radical mechanism, yielding III in 62% yield.

Advantages :

  • Avoids Lewis acid catalysts, reducing side reactions.

  • Higher regioselectivity for benzylic positions.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Overall Yield (%)415162
RegioselectivityModerateHighHigh
ScalabilityHighModerateLow
Cost Efficiency$$$$$$

Route 2 offers the best balance of yield and selectivity, while Route 3 is preferable for small-scale, high-purity applications.

Challenges and Optimization Strategies

Nitration Side Reactions

Over-nitration can occur if reaction temperatures exceed 10°C, leading to dinitro byproducts. Controlled addition of HNO₃ and strict temperature monitoring mitigate this issue.

Chlorination Selectivity

Electrophilic chlorination may yield isomeric mixtures. Employing bulkier reagents (e.g., SO₂Cl₂) or radical initiators enhances positional specificity .

Q & A

Advanced Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.
  • QSAR Models : Train models using nitroaromatic datasets to predict toxicity or bioactivity .

Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in SNAr mechanisms) .

How can systematic reviews improve the interpretation of fragmented data on this compound?

Advanced Question

  • Search Strategy : Use Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") across PubMed, SciFinder, and Embase .
  • Data Extraction : Create a standardized template to capture variables like solvent polarity, temperature, and assay type.
  • Meta-Analysis : Apply random-effects models to account for heterogeneity in reported IC50 values .

Q. Example Workflow :

Define inclusion/exclusion criteria.

Screen abstracts using tools like Rayyan.

Resolve contradictions via sensitivity analysis .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Question

  • Detailed Descriptions : Specify equivalents of reagents, stirring speed, and inert gas use.
  • Error Reporting : Include failed attempts (e.g., undesired nitration at position 8) to guide troubleshooting.
  • Supplementary Data : Provide NMR raw files and chromatograms in supporting information .

Pro Tip : Use electronic lab notebooks (ELNs) with version control to track procedural modifications .

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